(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiazole core fused with a thiazole moiety via a thioacetamide linker. Its Z-configuration is critical for stabilizing the imine group in the benzo[d]thiazol-2(3H)-ylidene scaffold. The structural complexity necessitates advanced crystallographic tools like SHELX for refinement and validation .
Properties
IUPAC Name |
2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-19-10-4-2-3-5-11(10)24-15(19)18-13(21)9-22-8-12(20)17-14-16-6-7-23-14/h2-7H,8-9H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSVDTHOVGVXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies.
- CAS Number : 896337-72-7
- Molecular Formula : C16H14N2O3S2
- Molecular Weight : 346.4 g/mol
- Structure : The compound consists of a thiazole ring fused with a benzo group and an acetamide functional group.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including the target compound.
Antibacterial Activity
The compound exhibits significant antibacterial activity against various strains. A recent study reported:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus.
- Resistance was noted in Escherichia coli, which showed higher MIC values .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 1.40 |
| Salmonella Typhimurium | 0.47 | 0.94 |
This data indicates that the compound could serve as a lead for developing new antibacterial agents, particularly against Gram-positive bacteria.
Anticancer Activity
The thiazole moiety is known for its cytotoxic properties, and compounds similar to the target have shown promising results in cancer cell lines.
Case Studies
-
Study on NIH/3T3 and A549 Cells : A derivative of thiazole demonstrated selective cytotoxicity against both cell lines with IC50 values less than that of doxorubicin, indicating potential as an anticancer agent .
- IC50 Values :
- NIH/3T3: <1 µg/mL
- A549: <1 µg/mL
- IC50 Values :
- Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with proteins primarily through hydrophobic contacts, enhancing its potential as a therapeutic agent against cancer .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
Scientific Research Applications
Structural Characteristics
This compound contains a benzo[d]thiazole moiety and a thiazole ring, which are known for their diverse pharmacological properties. The presence of functional groups such as thioketones and amides may enhance the compound's interaction with biological targets, making it a candidate for further investigation in drug development.
Biological Activities
The biological activities of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide have been explored in various studies, highlighting its potential as a therapeutic agent:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For example, derivatives of thiazole have shown effectiveness against pathogens such as Bacillus cereus and Staphylococcus aureus .
- Anticancer Potential : The compound's structural characteristics may contribute to its cytotoxic effects against various cancer cell lines. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further anticancer drug development .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Analogues
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structural Features : Shares a thiadiazole core but replaces the benzothiazole with a substituted phenyl group. The acryloyl side chain introduces a conjugated system absent in the target compound.
- Synthesis : Synthesized via condensation reactions, yielding an orange solid (82% yield) with distinct IR peaks at 1690 and 1638 cm⁻¹ (C=O stretching) .
2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) Acetamide (5a-c)
- Structural Features: Features an azetidinone (β-lactam) ring instead of benzothiazole, with a benzimidazole substituent. The chloro and methyl groups enhance steric hindrance compared to the target compound.
- Synthesis : Prepared via reaction with chloroacetyl chloride and triethylamine, followed by recrystallization .
Sulfur-Containing Derivatives
Methylofuran (MFR-a)
- Structural Features : Contains a furan ring with formyl and glutamic acid substituents. While sulfur-free, its comparison highlights the role of heteroatom positioning in cofactor activity.
- Functional Role: Acts as a one-carbon carrier in methanogens, contrasting with the target compound’s undefined bioactivity .
Catechin Derivatives (e.g., EGCG)
- Structural Features: Polyphenolic flavonoids with gallate groups. Unlike the target compound, their bioactivity (e.g., antioxidant effects) arises from hydroxyl-rich motifs rather than sulfur linkages .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
